molecular formula C16H19N3 B132836 Anabasamine CAS No. 400738-05-8

Anabasamine

Cat. No. B132836
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Anabasine, a minor tobacco alkaloid, has been the subject of various synthetic studies. The synthesis of anabasine analogs has been achieved through palladium-catalyzed reactions, including intramolecular cyclization, to prepare compounds such as spiro[4-azaindan-1,2'-piperidine] and spiro[6-azaindan-1,2'-piperidine] . Another approach involved the catalytic enantioselective vinylogous Mannich reaction, which allowed for the synthesis of (S)-anabasine with high enantioselectivity using a chiral BINOL-based phosphoric acid . Additionally, the direct C-H arylation of N-im

Scientific Research Applications

Structural Analysis and Chemical Properties

Anabasamine, derived from the seeds of the plant Anabasis aphylla L., has been studied for its structural composition. The structure of 5-(N-methyl-2'-piperidyl)-2,3'-bipyridyl was proposed based on UV, IR, NMR, and mass spectroscopic data, and confirmed through chemical synthesis methods (Mukhamedzhanov et al., 1968).

Biosynthesis and Metabolism

Research on the biosynthesis of basic alkaloids in Anabasis aphylla, including anabasamine, has been conducted. The role of lysine, aspartic acid, methionine, acetate, and cadaverine in the formation of anabasamine and other alkaloids has been explored. This study helps in understanding the pathways of biosynthesis of the piperidine heterocycle, the structural basis of all alkaloids in this plant (Lovkova & Nurimov, 1978).

Anti-Inflammatory and Pro-Resolving Effects

A study on Anabasum, a synthetic analog of Δ8‐tetrahydrocannabinol (THC)‐11‐oic acid, closely related to anabasamine, has shown potent anti-inflammatory actions in preclinical models. In a human model of self-resolving acute inflammation, anabasum demonstrated strong anti-inflammatory effects equivalent to prednisolone and enhanced clearance of inflammatory stimuli (Motwani et al., 2018).

Chromatographic Analysis

The quantitative determination of anabasamine and other alkaloids of Anabasis aphylla has been achieved through chromatographic methods. This advancement aids in the precise analysis and quantification of these alkaloids, furthering research into their applications and effects (Yusupov et al., 1976).

Medicinal Potential

Anabasis articulata, containing anabasamine, has been evaluated for its antimicrobial, antioxidant, and antidiabetic potentials. The study indicated that extracts rich in bioactive compounds, including anabasamine, possess significant therapeutic potential, which can be further explored for clinical applications (Al-Joufi et al., 2022).

properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anabasamine

CAS RN

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
L Miao, SC DiMaggio, ML Trudell - Synthesis, 2010 - thieme-connect.com
… we have completed the syntheses of the piperidine alkaloid anabasamine 12 [¹³] and its unnatural nicotine analogue 13. Anabasamine was of interest due to its structural similarity to the …
Number of citations: 7 www.thieme-connect.com
SZ Mukhamedzhanov, KA Aslanov, AS Sadykov… - Chemistry of Natural …, 1968 - Springer
… Thus, the combination of data given above permits the deduction of the most probable structure for the aliphatic moiety of the anabasamine molecule as (b). An additional indication of …
Number of citations: 12 link.springer.com
SC DiMaggio - 2003 - search.proquest.com
… as anabasamine is limited in quantity due to its … anabasamine and related nicotine analogs. This new methodology employed a pyridyl anion addition to valerolactone, for anabasamine, …
Number of citations: 5 search.proquest.com
Z Tilyabaev, AA Abduvakhabov - Chemistry of natural compounds, 1998 - Springer
… which is capable of accomodating the alkaloid anabasamine, consisting of three interlinked … for sorbing the anabasamine rings. These facts suggest that when anabasamine is sorbed …
Number of citations: 25 link.springer.com
S Mirzaev - Farmakologiia i Toksikologiia, 1978 - europepmc.org
Anabisis aphylla alcaloids anabasine, anabasamine and lupinine (1/6 and 1/3) DL50, intraperitoneally) lowered the locomotion excitation called forth by aethanol (2 mg/g, by mouth) in …
Number of citations: 2 europepmc.org
NS Sapronov, LK Khnychenko - Farmakologiia i …, 1982 - pubmed.ncbi.nlm.nih.gov
[Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine] [Pharmacology of the Anabasis aphylla alkaloids anabasine and anabasamine] … anabasamine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
VP Zakharov, KA Aslanov, AI Ishbaev… - Chemistry of Natural …, 1974 - Springer
… Where necessary, anabasamine can easily be obtained from a mixture of the three … into the corresponding amino acids, and the anabasamine, after the mixture has been made alkaline …
Number of citations: 1 link.springer.com
AS Sadykov, SZ Mukhamedzhanov, KA Aslanov - Dokl. Akad. Nauk. Uzb. SSR, 1967
Number of citations: 10
S Muzaev - Dokl Akad. Nauk. Uzb. SSR, 1977
Number of citations: 3
S Muzaev - Dokl Akad. Nauk. Uzb. SSR, 1982
Number of citations: 3

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